molecular formula C6H10O8 B11763336 [2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol CAS No. 86018-04-4

[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol

Cat. No.: B11763336
CAS No.: 86018-04-4
M. Wt: 210.14 g/mol
InChI Key: IQHQAQFSVKVGRM-UHFFFAOYSA-N
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Description

[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol is a chemical compound with the molecular formula C6H10O4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is stable at room temperature and is soluble in organic solvents .

Preparation Methods

The synthesis of [2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol involves multiple steps. One common method is the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst to form 1,3-dioxolane. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods often involve similar multi-step processes, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which [2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[2,2’-Bi(1,3-dioxolane)]-4,4’,5,5’-tetraol can be compared with other similar compounds such as:

Properties

CAS No.

86018-04-4

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

2-(4,5-dihydroxy-1,3-dioxolan-2-yl)-1,3-dioxolane-4,5-diol

InChI

InChI=1S/C6H10O8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-10H

InChI Key

IQHQAQFSVKVGRM-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(O1)C2OC(C(O2)O)O)O)O

Origin of Product

United States

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